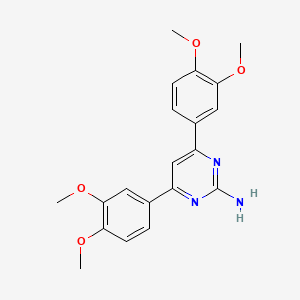

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

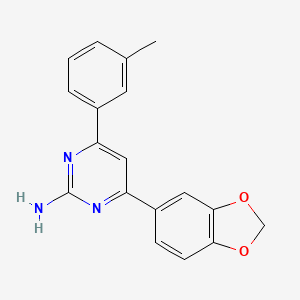

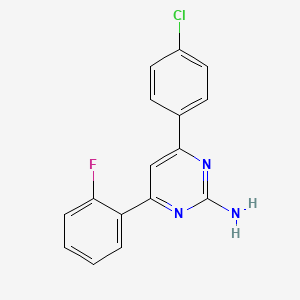

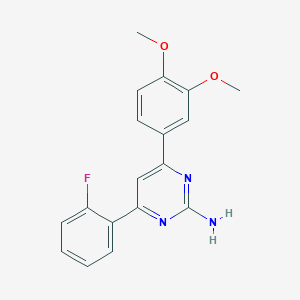

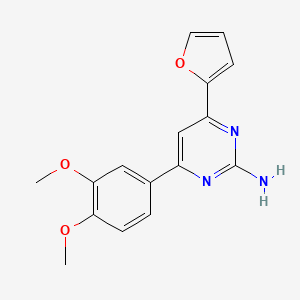

“4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine” is a derivative of 4,6-diarylpyrimidin-2-amine . These derivatives have been shown to possess anticancer properties . They have been used in the development of potent anticancer chemotherapeutic agents .

Synthesis Analysis

The synthesis of 4,6-diphenylpyrimidin-2-amine derivatives, including “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, involves the design and synthesis of 25 derivatives containing a guanidine moiety . The synthetic methods of some derivatives were known, but their biological activities were not reported .Molecular Structure Analysis

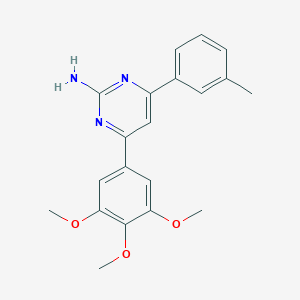

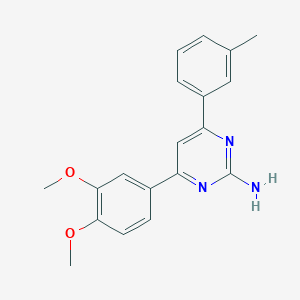

The molecular structure of “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine” is characterized by a pyrimidin-2-amine core with two phenyl rings substituted at the 4 and 6 positions . Each phenyl ring carries two methoxy groups at the 3 and 4 positions .科学研究应用

Herbicidal Activity

Compounds similar to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, such as 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates, have been synthesized and found to possess high herbicidal activity against monocotyledonous plants . They are particularly effective against plants like Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L .

Synthesis of Porphyrin

Substituted benzils, which are structurally similar to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, are effective and convenient precursors for the synthesis of porphyrin . Porphyrins are essential for life, playing key roles in processes such as photosynthesis and respiration .

Display and Photoconductive Materials

Substituted benzils are also useful as display materials and photoconductive materials . These compounds can be used in various electronic devices, including televisions, computer monitors, and photocopiers .

Inhibition of Carboxylesterases

Certain α-dicarbonyl compounds, similar to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, have been synthesized and assessed for their ability to selectively inhibit mammalian Carboxylesterases (CEs) . CEs are proteins involved in the metabolism of esterified drugs and xenobiotics .

Anti-Inflammatory Agents

Some synthetic compounds related to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine” have been explored for their potential as anti-inflammatory agents . These compounds possess good radical scavenging activity, which is indicative of their potential biological activities .

Acid Corrosion Inhibitors

Bis(pyrid-2-yl) disulfides, which are structurally similar to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, are used as acid corrosion inhibitors for low-carbon steel . This makes them valuable in industries where metal corrosion is a significant concern .

未来方向

作用机制

Target of Action

The primary target of 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer.

Mode of Action

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This inhibition reduces the phosphorylation of AURKA at Thr283 , a process essential for the normal function of the protein.

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, a downstream effect that can be beneficial in the treatment of cancer.

属性

IUPAC Name |

4,6-bis(3,4-dimethoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-24-16-7-5-12(9-18(16)26-3)14-11-15(23-20(21)22-14)13-6-8-17(25-2)19(10-13)27-4/h5-11H,1-4H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPDYNNCAAQJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)